molecular formula C15H11ClN2O4S B479731 N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide CAS No. 354786-17-7

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide

Cat. No.: B479731
CAS No.: 354786-17-7
M. Wt: 350.8g/mol
InChI Key: BDVUPIPVTFGSAN-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide (CAS 354786-17-7) is a benzofused sultam, a class of cyclic sulfonamides recognized as privileged structures in drug discovery due to their wide biological profile . This compound features a chloroaryl group and a 1,2-benzisothiazol-3(2H)-one 1,1-dioxide core, a scaffold known to be a versatile building block in medicinal chemistry. Sultams have been shown to display potent activity in various pharmacological areas, including anti-inflammatory, anti-malarial, and anti-HIV research, as well as lipoxygenase inhibition . The synthetic route to such compounds has been advanced by methods like the domino Heck–aza-Michael reaction, which allows for the efficient construction of the diverse benzofused γ-sultam scaffold from commercially available starting materials . This chemical is offered for research purposes and is intended for use by qualified laboratory professionals only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O4S/c16-10-4-3-5-11(8-10)17-14(19)9-18-15(20)12-6-1-2-7-13(12)23(18,21)22/h1-8H,9H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVUPIPVTFGSAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

The intermediate 2-chloro-N-(3-chlorophenyl)acetamide is synthesized via acylation of 3-chloroaniline with chloroacetyl chloride. The reaction proceeds under Schotten-Baumann conditions, where the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. A base (e.g., potassium carbonate or sodium carbonate) neutralizes HCl byproducts, driving the reaction to completion.

Reaction equation:

3-Chloroaniline+ClCH2COClBase2-Chloro-N-(3-chlorophenyl)acetamide+HCl\text{3-Chloroaniline} + \text{ClCH}_2\text{COCl} \xrightarrow{\text{Base}} \text{2-Chloro-N-(3-chlorophenyl)acetamide} + \text{HCl}

Optimized Reaction Conditions

  • Solvent: Ethyl methyl ketone (EMK) or tetrahydrofuran (THF)

  • Temperature: 7–10°C during reagent addition, followed by stirring at room temperature for 2–4 hours.

  • Molar ratio: 1:1 (amine:chloroacetyl chloride) to prevent diacylation.

  • Workup: Filtration, washing with water, and recrystallization from ethanol.

Table 1: Comparative Synthesis Conditions for 2-Chloro-N-(3-Chlorophenyl)Acetamide

ParameterMethod AMethod B
SolventTHFEMK
BaseK2_2CO3_3Na2_2CO3_3
Reaction Time (h)42
Yield (%)7268

Formation of the Benzisothiazole Moiety

Nucleophilic Substitution with Sodium Saccharin

The second step involves displacing the chloride atom in the intermediate with the saccharin anion. Sodium saccharin, generated in situ, reacts with 2-chloro-N-(3-chlorophenyl)acetamide in dimethylformamide (DMF) under reflux.

Reaction equation:

2-Chloro-N-(3-chlorophenyl)acetamide+Sodium saccharinΔN-(3-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide+NaCl\text{2-Chloro-N-(3-chlorophenyl)acetamide} + \text{Sodium saccharin} \xrightarrow{\Delta} \text{this compound} + \text{NaCl}

Critical Process Parameters

  • Temperature: 125–130°C for 2 hours.

  • Solvent: DMF (polar aprotic solvent enhances nucleophilicity).

  • Stoichiometry: Equimolar ratios prevent polysubstitution.

  • Reaction monitoring: Precipitation of NaCl indicates completion.

Table 2: Key Spectral Data for Final Compound

TechniqueObservations
IR (KBr) 3237 cm1^{-1} (N–H), 1695 cm1^{-1} (C=O amide), 1393/1168 cm1^{-1} (S=O)
1^1H NMR (CD3_3OD) δ 4.10 (s, 2H, N–CH2_2), 7.00–8.23 (m, 8H, Ar–H), 8.52 (s, 1H, NH)

Yield Optimization and Byproduct Mitigation

Challenges in Intermediate Synthesis

Excess chloroacetyl chloride or elevated temperatures during the first step lead to O-acylation, producing undesired diacylated byproducts. Method A (THF, K2_2CO3_3) achieves higher yields (72%) due to better solubility of intermediates and milder conditions.

Enhancing Final Step Efficiency

  • Solvent purity: Anhydrous DMF prevents hydrolysis of sodium saccharin.

  • Catalysis: No catalyst required, but stirring rate (>300 rpm) improves mixing.

  • Recrystallization: Ethanol-acetone (1:1) yields high-purity crystals (mp 148°C).

Analytical Validation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) shows >98% purity for the final compound. Residual DMF is undetectable (<0.1%) after recrystallization.

Mass Spectrometry Confirmation

ESI-MS (positive mode): m/z 351.1 [M+H]+^+, consistent with the molecular formula C15_{15}H11_{11}ClN2_2O4_4S .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzisothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, due to its ability to interfere with specific biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The benzisothiazole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues differ in substituents on the phenyl ring or modifications to the heterocyclic core. Examples include:

Compound Name Substituent Position Core Modification Molecular Weight CAS Number Key References
N-(3-Chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 3-Cl None 323.74 g/mol 454177-59-4
N-(2-Ethylphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 2-Ethyl None 331.35 g/mol 663169-01-5
N-(4-Hydroxyphenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide 4-OH None 305.28 g/mol Not reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide 3-Cl Oxadiazole-benzofuran hybrid 413.86 g/mol Not reported
N-(3-Chlorophenyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide 3-Cl Benzotriazole core 290.72 g/mol Not reported

Key Structural Observations :

  • Replacement of the benzisothiazol-3-one 1,1-dioxide core with oxadiazole-benzofuran (as in ) introduces π-π stacking capabilities, which may alter receptor binding.
  • Benzotriazole analogues (e.g., ) lack the sulfone group, reducing electron-withdrawing effects but improving metabolic stability.

Biological Activity

N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-pathogenic applications. This article reviews the biological activity of this compound based on diverse research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C12H10ClN2O4S
  • Molecular Weight : 302.74 g/mol

The compound's biological activity is primarily attributed to its ability to inhibit quorum sensing (QS) in bacteria. Quorum sensing is a communication process that allows bacteria to coordinate their behavior based on population density, influencing virulence and biofilm formation.

Key Findings:

  • Quorum Sensing Inhibition : Research indicates that derivatives of benzisothiazol exhibit significant inhibition of QS in various bacterial strains, including Pseudomonas aeruginosa. This inhibition correlates with a reduction in virulence factors such as elastase production and biofilm formation .
  • Antimicrobial Activity : The compound has demonstrated broad-spectrum antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can enhance the efficacy of conventional antibiotics when used in combination therapy .

Study 1: QS Inhibition in Pseudomonas aeruginosa

In a study published in 2012, several benzoxazole derivatives were synthesized and tested for their QS inhibitory activities. Among them, compounds similar to this compound showed promising results in reducing biofilm formation and virulence factor production in Pseudomonas aeruginosa PA01 strain .

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of benzisothiazole derivatives. The study revealed that these compounds exhibited significant antifungal activity against various fungal pathogens. The presence of specific functional groups was critical for their effectiveness .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget OrganismReference
Compound 1QS InhibitorPseudomonas aeruginosa
Compound 6AntimicrobialBroad-spectrum (various)
Compound 11AntifungalFungal pathogens
This compoundQS Inhibitor & AntimicrobialPseudomonas aeruginosa, Fungi

Q & A

Q. What are the common synthetic routes for preparing N-(3-chlorophenyl)-2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetamide?

The compound is typically synthesized via sequential alkylation and ring-expansion reactions. Sodium saccharin reacts with chloroacetate derivatives (e.g., ethyl chloroacetate) under thermal or ultrasonic conditions to form intermediates like ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. Subsequent hydrazinolysis or nucleophilic substitution with 3-chloroaniline yields the target compound. Ultrasonic irradiation improves reaction efficiency by reducing side products .

Step Reagents/Conditions Key Intermediate Yield
AlkylationSodium saccharin + ethyl chloroacetate, 80°CEthyl (1,1-dioxido-3-oxo-benzisothiazolyl)acetate~75%
Ring expansionUltrasonic waves, 40 kHzEthyl 4-hydroxy-benzothiazine-3-carboxylate~68%
Amidation3-Chloroaniline, DMF, refluxFinal product~60%

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation (e.g., in dichloromethane). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and structures are solved via direct methods with SHELXS-96. Refinement employs SHELXL-2018, which optimizes hydrogen bonding networks and thermal displacement parameters. For example, a related compound showed planar benzisothiazole rings with C–C bond lengths averaging 1.39 Å .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Cyclooxygenase (COX) inhibition : Assessed via enzyme-linked immunosorbent assay (ELISA) using purified COX-1/COX-2.
  • Analgesic activity : Tail-flick or hot-plate tests in rodents (e.g., ED₅₀ calculation).
  • Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to track metabolite formation .

Advanced Research Questions

Q. How do reaction conditions (e.g., microwave vs. ultrasonic irradiation) impact the synthesis efficiency of intermediates?

Microwave irradiation accelerates ring expansion via dielectric heating, reducing reaction time from hours to minutes (e.g., 15 minutes at 100°C vs. 6 hours under reflux). Ultrasonic methods enhance mass transfer, improving yields by 10–15% compared to thermal methods. However, microwave conditions may increase byproduct formation if temperature gradients occur .

Q. What strategies resolve contradictions in pharmacological data between in vitro and in vivo models?

Discrepancies often arise from metabolic differences. For example, 2-(1,1-dioxido-3-oxo-benzisothiazolyl) derivatives show reduced hepatotoxicity in vivo due to hydrolysis into hydrophilic metabolites (e.g., compound 50 in ), which are rapidly excreted. To reconcile

  • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution).
  • Use knockout animal models to isolate metabolic pathways (e.g., CYP450 isoforms).

Q. How is computational modeling applied to predict structure-activity relationships (SAR) for analogs?

Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) of the benzisothiazole ring, correlating with COX-2 binding affinity. Molecular docking (AutoDock Vina) identifies key interactions, such as hydrogen bonding between the acetamide group and Arg120/His90 residues .

Analog Modification ΔG (Binding Energy, kcal/mol) COX-2 IC₅₀ (µM)
-Cl substituent at C3-9.20.45
-OCH₃ substituent at C4-8.11.2

Q. What green chemistry approaches optimize the synthesis of this compound?

  • Solvent-free conditions : Ball milling reduces waste (e.g., 90% atom economy).
  • Biocatalysis : Lipases catalyze amidation in aqueous media, avoiding toxic DMF .

Q. How does the metabolic pathway of this compound differ from traditional NSAIDs?

Unlike acetaminophen, which forms hepatotoxic NAPQI via CYP2E1, this compound undergoes hydrolysis to a sulfonated metabolite (), which lacks electrophilic reactivity. LC-MS/MS tracks metabolites in urine, showing >80% excretion within 24 hours.

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